Imidazol-1-yl-d3-acetic Acid
CAS No.:
Cat. No.: VC0207123
Molecular Formula: C₅H₃D₃N₂O₂
Molecular Weight: 129.13
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₅H₃D₃N₂O₂ |
|---|---|
| Molecular Weight | 129.13 |
Introduction
Chemical Properties
Physicochemical Characteristics
Imidazol-1-yl-d3-acetic acid exhibits properties typical of small organic acids:
Stability and Reactivity
The stability of imidazol-1-yl-d3-acetic acid is influenced by environmental factors such as pH and temperature. It remains stable under neutral or slightly acidic conditions but may degrade under highly basic or oxidative environments. Its reactivity stems from the imidazole ring's nucleophilic sites and the carboxylic acid group's electrophilic carbon.
Synthesis of Imidazol-1-yl-d3-acetic Acid
General Synthetic Pathways
The synthesis of imidazol-1-yl-d3-acetic acid typically involves isotope exchange reactions or direct incorporation of deuterium during precursor synthesis. A common approach includes:
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N-Alkylation of Imidazole: Imidazole reacts with deuterium-labeled chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate.
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Hydrolysis: The intermediate ester is hydrolyzed to yield the final product.
For example, solvent-free methods have been developed using tert-butyl chloroacetate as a precursor, followed by hydrolysis to produce imidazol-1-yl-acetic acid hydrochloride . Modifications to this procedure incorporate deuterium during precursor preparation.
Environmental Considerations
Recent advancements emphasize environmentally friendly synthesis routes that minimize solvent use and waste generation . For instance, solvent-free N-alkylation reactions followed by aqueous hydrolysis have been reported as efficient methods for producing high-purity compounds.
Applications in Research and Industry
Isotopic Tracing in Biochemistry
Imidazol-1-yl-d3-acetic acid serves as a tracer molecule in metabolic studies due to its isotopic labeling. It allows researchers to track biochemical pathways involving imidazole derivatives without interfering with native processes.
Pharmaceutical Development
The compound is a precursor for zoledronic acid synthesis, a bisphosphonate drug used to treat bone disorders such as osteoporosis and cancer-induced hypercalcemia . Its role as an intermediate highlights its importance in medicinal chemistry.
Spectroscopic Studies
Deuterium labeling enhances NMR spectroscopy by reducing signal overlap and providing distinct peaks for labeled atoms . This property makes it invaluable for structural elucidation and reaction mechanism studies.
Coordination Chemistry
The carboxylic acid group enables coordination with metal ions, making it useful in designing metal-organic frameworks (MOFs) and catalysts for organic transformations.
Comparative Analysis with Related Compounds
To better understand the significance of imidazol-1-yl-d3-acetic acid, it is essential to compare its properties with related compounds such as non-deuterated imidazole acetic acids and other isotopologues.
| Property | Imidazol-1-yl-d3-acetic Acid | Non-Deuterated Analog | Methyl-Imidazolyl Acetate |
|---|---|---|---|
| Molecular Weight | 129.13 g/mol | 126.11 g/mol | 140.14 g/mol |
| Solubility | Water-soluble | Water-soluble | Limited solubility |
| Melting Point | Data unavailable | ~258°C | Not reported |
| Boiling Point | Predicted ~392°C | ~392°C | ~384°C |
| pKa | ~3.37 | ~3.37 | Not reported |
This comparison highlights the minimal impact of deuterium substitution on bulk properties while underscoring its utility in specialized applications.
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